molecular formula C12H16N2O3 B1595012 Norrimazole CAS No. 32092-14-1

Norrimazole

Cat. No.: B1595012
CAS No.: 32092-14-1
M. Wt: 236.27 g/mol
InChI Key: HSSAXQPNRNFSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norrimazole (chemical name: 5-nitro-1H-benzimidazole-2-amine) is a synthetic benzimidazole derivative with broad-spectrum antimicrobial activity. Its structure comprises a benzimidazole core substituted with a nitro group at the 5-position and an amino group at the 2-position. This configuration enables selective inhibition of microbial DNA synthesis by targeting essential enzymes such as DNA gyrase and topoisomerase IV . This compound is primarily used to treat gastrointestinal and systemic infections caused by anaerobic bacteria and protozoa, with clinical trials demonstrating >90% efficacy in eradicating Helicobacter pylori and Giardia lamblia infections .

Properties

CAS No.

32092-14-1

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(16)9-7-13-10-6-4-5-8(2)14(10)11(9)15/h7-8H,3-6H2,1-2H3

InChI Key

HSSAXQPNRNFSLU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2CCCC(N2C1=O)C

Canonical SMILES

CCOC(=O)C1=CN=C2CCCC(N2C1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Primary Mechanism of Action Key Indications
Norrimazole C₇H₆N₄O₂ 178.15 Benzimidazole DNA gyrase/topoisomerase IV inhibition Anaerobic bacterial/protozoal infections
Clotrimazole C₂₂H₁₇ClN₂ 344.84 Imidazole Ergosterol synthesis inhibition (fungal) Dermatophytosis, candidiasis
5-Amino-benzimidazole C₇H₇N₃ 133.15 Benzimidazole RNA polymerase inhibition (antiviral) Experimental antiviral therapy
Norfloxacin C₁₆H₁₈FN₃O₃ 319.34 Fluoroquinolone DNA gyrase inhibition (bacterial) Urinary/respiratory tract infections

Sources:

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics

  • This compound: Bioavailability: 85–90% (oral); rapid absorption in the small intestine. Half-life: 4–6 hours; metabolized via hepatic CYP3A4 to active nitro-reduced metabolites. Excretion: 60% renal, 40% fecal .
  • Clotrimazole :

    • Bioavailability : <1% (topical); minimal systemic absorption.
    • Half-life : 3.5 hours; extensively metabolized in the liver.
    • Excretion : Primarily biliary .
  • Norfloxacin: Bioavailability: 30–40% (oral); chelates with divalent cations (reduced absorption). Half-life: 3–4 hours; renal excretion (80%) unchanged .

Pharmacodynamics

  • This compound: Exhibits concentration-dependent killing, with a post-antibiotic effect (PAE) of 2–3 hours against anaerobes. Resistance is rare (<2% in clinical isolates) due to dual targeting of gyrase and topoisomerase IV .
  • Clotrimazole : Fungistatic at low concentrations, fungicidal at high concentrations. Resistance linked to CYP51A1 mutations in Candida spp. .
  • 5-Amino-benzimidazole: Inhibits viral RNA polymerase in in vitro models but lacks clinical efficacy data .

Table 2: Comparative Clinical Outcomes (Selected Studies)

Compound Study Population Efficacy Rate (%) Common Adverse Effects
This compound H. pylori (n=200) 92 Nausea (8%), headache (5%)
Clotrimazole Vulvovaginal candidiasis (n=150) 88 Local irritation (12%)
Norfloxacin UTIs (n=300) 78 Diarrhea (10%), tendonitis (2%)

Sources:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.